Human Monoamine Oxidase A (MAO-A) Inhibitory Activity
This compound exhibits measurable, albeit weak, inhibitory activity against human MAO-A. This provides a baseline for structure-activity relationship (SAR) studies, particularly when compared to other quinoline-based MAO inhibitors. The data suggests this specific compound is not a potent MAO inhibitor, a finding that is valuable for medicinal chemists seeking to avoid off-target MAO activity in other programs or to understand the impact of the 3-chloro-5-carboxylic acid substitution pattern [1].
| Evidence Dimension | Inhibitory activity against human MAO-A |
|---|---|
| Target Compound Data | IC50 = 25,300 nM (25.3 µM) |
| Comparator Or Baseline | Highly potent quinoline-based MAO inhibitor (e.g., Compound 3c) [2] |
| Quantified Difference | ~49,600-fold less potent than compound 3c |
| Conditions | Inhibition of recombinant human MAO-A, assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes. |
Why This Matters
This data point is critical for structure-activity relationship studies, defining the activity floor for this specific substitution pattern and guiding the design of analogs with improved or ablated MAO activity.
- [1] BindingDB. (2020). BDBM50493476 (CHEMBL172856) Activity Data. View Source
- [2] Khan, I., et al. (2018). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 14, 74. View Source
